molecular formula C6H11N2O.Cl B025667 1-(2-Hydroxyethyl)-3-methylimidazolium chloride CAS No. 61755-34-8

1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Cat. No. B025667
CAS RN: 61755-34-8
M. Wt: 162.62 g/mol
InChI Key: QVRFXIWAQRNWEX-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride and related ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent, followed by anion exchange if necessary. For example, new ionic liquids with hydroxyl-functionalized imidazolium cations can be synthesized via an atom-efficient, one-pot reaction of 1-methylimidazole with an acid and propylene oxide, where the acid provides the anionic component of the resultant ionic liquid (Holbrey et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride includes a hydroxyl group that increases hydrophilicity and may lead to interesting modifications in the behavior of these ionic liquids, such as the formation of liquid-liquid biphasic systems with solvents like acetone. The crystal structure of similar ionic liquids reveals a hydrogen bonding network, which is crucial for understanding their solvation properties and molecular interactions (Saha et al., 2003).

Chemical Reactions and Properties

1-(2-Hydroxyethyl)-3-methylimidazolium chloride, like other ionic liquids, can participate in various chemical reactions due to its unique ionic nature. Its role is not limited to being a solvent; it can influence reaction mechanisms, such as enhancing the Hammett acidity of catalysts in cellulose depolymerization, thereby improving reaction kinetics (de Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, such as density, viscosity, and electrical conductivity, have been studied extensively. These properties are influenced by its molecular structure, particularly the presence of the hydroxyl group, which enhances its solvation capacity and chemical activity. Ionic liquids based on the 1-n-butyl-3-methylimidazolium cation, for example, are known to be viscous liquids within a wide temperature range, suggesting high thermal stability and potential for electrochemical applications (Suarez et al., 1998).

Chemical Properties Analysis

The chemical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, such as its solubility in water and its interaction with other substances, are crucial for its application in various fields. The hydroxyl group in its structure makes it more hydrophilic than other imidazolium-based ionic liquids, affecting its miscibility with water and organic solvents. This property is essential for its use as a solvent in green chemistry, where its ability to dissolve cellulose and other polysaccharides without the need for toxic organic solvents is highly valued (Remsing et al., 2006).

Scientific Research Applications

Structure and Interaction Studies

HEMIC's structure-making properties in aqueous solutions have been extensively studied. For instance, Vraneš et al. (2016) investigated diluted aqueous solutions of HEMIC, focusing on its density, viscosity, and electrical conductivity. The study utilized molecular dynamics simulations and radial distribution functions to understand the nature of interactions and water structuring in the system, highlighting its potential in elucidating ion-water interactions in ionic liquids (Vraneš et al., 2016).

Synthesis and Characterization

The synthesis and characterization of HEMIC have been detailed, providing insights into its chemical activity and properties. Chaker et al. (2016) described a two-step synthesis process for HEMIC, emphasizing its high conductivity and thermal stability up to 340°C. This work contributes to understanding the synthesis routes and the physical characteristics of HEMIC, which could be leveraged in various scientific applications, including electrochemical processes (Chaker et al., 2016).

Solvation and Dissolution Mechanisms

The solvation mechanism of cellulose by HEMIC has been a subject of investigation to explore its utility in dissolving cellulose, a process critical for the development of cellulose-based materials. Remsing et al. (2006) demonstrated that HEMIC solvates cellulose through hydrogen-bonding, a finding that could significantly impact the development of new materials and the exploration of HEMIC's role in biomass processing (Remsing et al., 2006).

Application in Chromatography

HEMIC has also been applied as a mobile phase additive in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. Hu et al. (2009) explored its application in the HPLC separation of phenoxy acid herbicides and phenols, revealing that HEMIC can improve baseline separation and chromatogram quality. This application underscores HEMIC's potential in analytical chemistry for improving separation processes and analytical performance (Hu et al., 2009).

Effects on Micellization and Surface Properties

The impact of HEMIC on the physicochemical properties of aqueous solutions, such as micellization of surfactants, has been studied to understand its role in modifying solution behavior. Shi et al. (2013) investigated the effects of HEMIC and other ionic liquids on the properties of aqueous sodium dodecyl sulfate solutions, providing insights into how HEMIC influences micellization and could be used to tailor the properties of colloidal systems for various applications (Shi et al., 2013).

properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRFXIWAQRNWEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047872
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-methylimidazolium chloride

CAS RN

61755-34-8
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride
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Record name 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
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